molecular formula C9H12ClNO2 B14054315 3-(1-Aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride

3-(1-Aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride

Cat. No.: B14054315
M. Wt: 201.65 g/mol
InChI Key: DBWYGMDXWLARAS-UHFFFAOYSA-N
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Description

1-Aminocinnamic acid hydrochloride is an organic compound with the molecular formula C9H9NO2·HCl. It is a derivative of cinnamic acid, where the amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocinnamic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 1-aminocinnamic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-aminocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminocinnamic acid hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-(1-aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-5,7H,6,10H2,(H,11,12);1H

InChI Key

DBWYGMDXWLARAS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1(C=CC(=O)O)N.Cl

Origin of Product

United States

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